
Dimethyl-phenyl-(trimethylsilyl)methylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl-phenyl-(trimethylsilyl)methylsilane, also known as DPTMS, is a silylating reagent used in organic synthesis and in the study of biochemistry and physiology. It is a colorless liquid with a boiling point of 103 °C and a melting point of -65 °C. DPTMS is a versatile reagent that is used to modify and protect various functional groups in organic molecules. It is also used to modify the structure of proteins and other biomolecules, as well as to study their biochemical and physiological effects.
科学的研究の応用
Dimethyl-phenyl-(trimethylsilyl)methylsilane is widely used in scientific research to modify proteins and other biomolecules. It is used to study the structure and function of proteins, as well as to study their biochemical and physiological effects. It has also been used to study the structure and function of other biomolecules, such as carbohydrates and lipids. In addition, Dimethyl-phenyl-(trimethylsilyl)methylsilane has been used to study the structure and function of enzymes and other catalysts.
作用機序
Dimethyl-phenyl-(trimethylsilyl)methylsilane acts as a silylating reagent, which means it can modify the structure of proteins and other biomolecules by adding a silyl group to a functional group on the molecule. The silyl group can act as an anchor for other molecules, allowing them to bind more tightly to the protein or biomolecule. It can also modify the shape of the molecule, allowing it to bind more effectively to other molecules.
Biochemical and Physiological Effects
Dimethyl-phenyl-(trimethylsilyl)methylsilane has been used to study the biochemical and physiological effects of proteins and other biomolecules. It has been used to study the effects of proteins on the immune system, as well as their ability to bind to other molecules. It has also been used to study the effects of carbohydrates and lipids on the metabolism and other physiological processes.
実験室実験の利点と制限
One of the main advantages of using Dimethyl-phenyl-(trimethylsilyl)methylsilane in laboratory experiments is its low toxicity. It is also relatively easy to use and is relatively stable in solution. However, it is not as effective as other silylating reagents, such as trimethylsilyl chloride, and it can be difficult to remove from the reaction mixture.
将来の方向性
The use of Dimethyl-phenyl-(trimethylsilyl)methylsilane in scientific research is expected to continue to grow in the coming years. It is likely to be used in the study of enzymes and other catalysts, as well as in the study of the structure and function of proteins and other biomolecules. It could also be used to study the effects of drugs on the body, as well as their ability to bind to other molecules. Additionally, it could be used to study the effects of environmental pollutants on the body, as well as their ability to bind to other biomolecules. Finally, it could be used to study the effects of different diets on the body, as well as the effects of different nutrients on the body.
合成法
Dimethyl-phenyl-(trimethylsilyl)methylsilane is synthesized from trimethylsilyl chloride (TMSCl) and dimethylphenylsilane (DMP). The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as acetonitrile. The reaction proceeds in two steps: first, the TMSCl reacts with the DMP to form a silyl chloride intermediate; second, the base reacts with the silyl chloride to form Dimethyl-phenyl-(trimethylsilyl)methylsilane. The reaction is typically carried out at room temperature and is complete within a few hours.
特性
IUPAC Name |
dimethyl-phenyl-(trimethylsilylmethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22Si2/c1-13(2,3)11-14(4,5)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQAZNJQGWLJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Si](C)(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-phenyl-(trimethylsilyl)methylsilane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


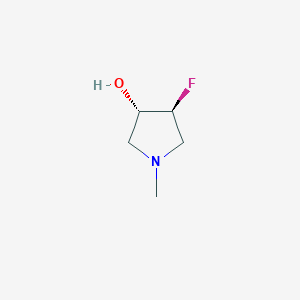
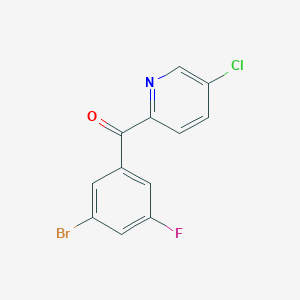

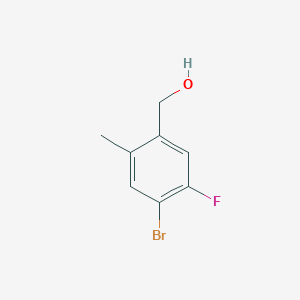



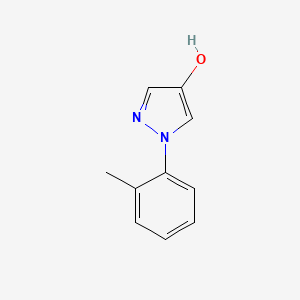
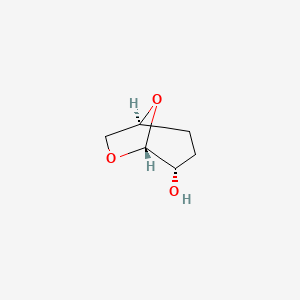

![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98%](/img/structure/B6306935.png)

